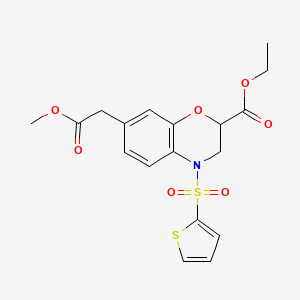

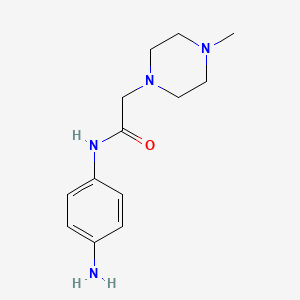

![molecular formula C15H16F3NO B2612724 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone CAS No. 477848-23-0](/img/structure/B2612724.png)

2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Synthesis Analysis

Trifluoroethanol is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid, such as the esters or acyl chloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The molecular structure of a compound with a trifluoromethyl group would have a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

The trifluoromethyl group can participate in various reactions. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Physical And Chemical Properties Analysis

Compounds with a trifluoromethyl group often exhibit strong acidic character due to the electronegativity of the trifluoromethyl group . For example, 2-Fluoro-3-(trifluoromethyl)benzyl alcohol has a refractive index of 1.451, a boiling point of 211 °C, and a density of 1.38 g/mL at 25 °C .科学的研究の応用

Fluorine Chemistry and Activation

Fluorinated compounds play a pivotal role in various research areas due to their unique properties, such as increased stability and lipophilicity. The activation of allylic and benzylic C–F bonds for synthesizing functionalized molecules is a significant research focus. For instance, benzylic C–F bond activation has been achieved using magnesium by deprotonation, leading to reactive quinone methide intermediates, and with hydrogen bond donors by forming strong F⋯H interactions. This approach facilitates the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Unzner & Magauer, 2015).

Asymmetric Fluorocyclizations

The vicinal fluorofunctionalization of alkenes transforms feedstock olefins into valuable cyclic fluorinated molecules. Asymmetric fluorocyclizations, catalyzed by cinchona alkaloids using N-fluorobenzenesulfonimide, apply to indoles to install fluorine on a quaternary benzylic stereogenic carbon center. This method affords fluorinated analogs of natural products, highlighting the utility of asymmetric synthesis in creating bioactive compounds with enhanced properties (Wolstenhulme & Gouverneur, 2014).

Electrochemistry of Quinones

The electrochemical behavior of quinones in aprotic solvents reveals insights into hydrogen-bonding and protonation effects, crucial for understanding the mechanisms of redox reactions involving quinones. Such studies are fundamental for the development of electrochemical sensors and energy storage devices, where quinones might serve as redox-active materials (Gupta & Linschitz, 1997).

Catalysis and Synthesis

Rhodium-catalyzed asymmetric hydrogenation using rigid P-chiral phosphine ligands demonstrates the potential for creating chiral pharmaceutical ingredients. The enantioselectivities and catalytic activities observed in the hydrogenation of functionalized alkenes emphasize the importance of ligand design in asymmetric synthesis, potentially applicable to the synthesis of complex organic molecules including those containing 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone (Imamoto et al., 2012).

Quinone-Mediated Reactions

Quinones, with their high electron affinity, serve as critical intermediates in various organic transformations. Their role in the trifluoromethylation of arenes and heteroarenes under visible light using CF3SO2Na and quinones as oxidants illustrates a cost-effective and sustainable approach to introducing the trifluoromethyl group into organic molecules, enhancing their physical and chemical properties for pharmaceutical and agrochemical applications (Chang et al., 2017).

作用機序

Safety and Hazards

将来の方向性

The trifluoromethyl group is used in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .

特性

IUPAC Name |

2-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO/c16-15(17,18)12-4-2-1-3-11(12)9-13-14(20)10-5-7-19(13)8-6-10/h1-4,10,13H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOMCSPPRALUCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2CC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2612641.png)

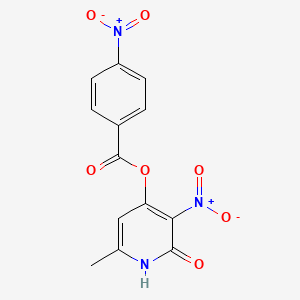

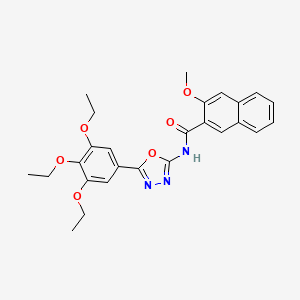

![2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2612647.png)

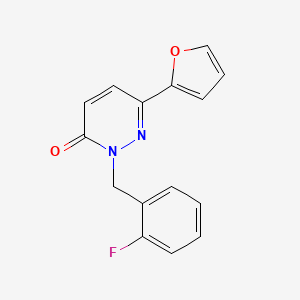

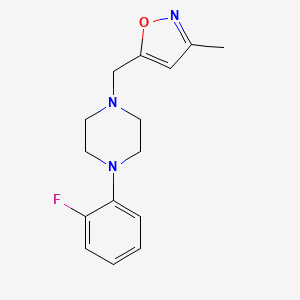

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)thiophen-3-yl)-N-ethylbenzenesulfonamide](/img/structure/B2612649.png)

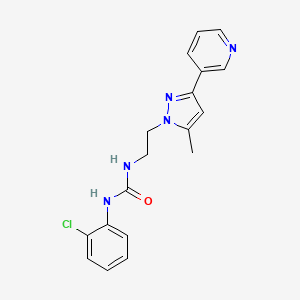

![N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2612651.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)